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Compound of Interest

Compound Name: Calcium Green-5N AM

Cat. No.: B13915635 Get Quote

These comprehensive application notes provide researchers, scientists, and drug development

professionals with detailed protocols and guidelines for utilizing Calcium Green-5N AM, a low-

affinity fluorescent indicator for monitoring high-amplitude intracellular calcium ([Ca²⁺]i)

dynamics.

Introduction to Calcium Green-5N AM
Calcium Green-5N AM is a cell-permeant fluorescent dye designed to measure high

concentrations of intracellular free calcium.[1] Its low affinity for Ca²⁺, characterized by a high

dissociation constant (Kd), makes it particularly suitable for investigating cellular events

associated with large calcium transients, such as excitotoxicity, apoptosis, and calcium

signaling within organelles like the endoplasmic reticulum and mitochondria.[2][3] Unlike high-

affinity indicators that become saturated, Calcium Green-5N allows for the quantification of

Ca²⁺ levels in the micromolar to millimolar range.[3]

Upon binding to Ca²⁺, Calcium Green-5N exhibits a significant increase in fluorescence

intensity, with excitation and emission maxima compatible with standard fluorescein (FITC) filter

sets.[1] The acetoxymethyl (AM) ester group facilitates its passive diffusion across the cell

membrane. Once inside the cell, intracellular esterases cleave the AM ester, trapping the

fluorescent indicator in its active, membrane-impermeant form.

Key Features:

Low Calcium Affinity: Ideal for measuring high Ca²⁺ concentrations without saturation.
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Visible Light Excitation/Emission: Compatible with common fluorescence microscopy setups.

AM Ester Form: Enables efficient loading into live cells.

High Dynamic Range: Significant fluorescence enhancement upon Ca²⁺ binding.

Spectral and Chemical Properties
A summary of the key quantitative properties of Calcium Green-5N is presented in the table

below.

Property Value Reference

Excitation Wavelength (Ex) ~506 nm

Emission Wavelength (Em) ~531 nm

Dissociation Constant (Kd) for

Ca²⁺
~14 µM AAT Bioquest

Fluorescence Enhancement

upon Ca²⁺ Binding
~14.7-fold

Molecular Weight ~1335.96 g/mol

Solvent for Stock Solution Anhydrous DMSO

Experimental Protocols
Preparation of Reagents
Stock Solution Preparation:

Prepare a stock solution of Calcium Green-5N AM in the range of 1 to 5 mM using high-

quality, anhydrous dimethyl sulfoxide (DMSO).

To aid dissolution, ultrasonic treatment and gentle warming may be necessary.

For long-term storage, aliquot the stock solution into single-use vials to avoid repeated

freeze-thaw cycles and store at -20°C or -80°C, protected from light and moisture.
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Working Solution Preparation:

On the day of the experiment, thaw a vial of the Calcium Green-5N AM stock solution.

Prepare a loading buffer. A common choice is Hanks' Balanced Salt Solution (HBSS) or a

similar physiological buffer appropriate for your cells.

Dilute the Calcium Green-5N AM stock solution into the loading buffer to a final working

concentration of 2-10 µM. The optimal concentration should be determined empirically for

each cell type and experimental condition.

To improve the dispersion of the AM ester in the aqueous loading buffer, it is recommended

to add Pluronic® F-127 to the final working solution at a concentration of 0.02-0.04%.

To prevent the extrusion of the de-esterified dye by organic anion transporters in some cell

types, probenecid (1-2.5 mM) can be included in the loading buffer.

Reagent
Stock
Concentration

Final Working
Concentration

Purpose

Calcium Green-5N AM 1-5 mM in DMSO 2-10 µM Calcium Indicator

Pluronic® F-127 20% in DMSO 0.02-0.04% Aids dye solubilization

Probenecid 100-250 mM in buffer 1-2.5 mM
Prevents dye

extrusion

Cell Loading Protocol
Culture cells on a suitable imaging substrate, such as glass-bottom dishes or coverslips.

Aspirate the culture medium from the cells.

Wash the cells once with the loading buffer (e.g., HBSS).

Add the Calcium Green-5N AM working solution to the cells, ensuring the entire cell

monolayer is covered.
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Incubate the cells for 30-60 minutes at 37°C in a humidified incubator with 5% CO₂. The

optimal loading time and temperature may vary depending on the cell type.

After incubation, aspirate the loading solution.

Wash the cells two to three times with fresh, pre-warmed loading buffer to remove any

extracellular dye.

Add fresh buffer to the cells and incubate for an additional 30 minutes at 37°C to allow for

complete de-esterification of the dye by intracellular esterases. This step is crucial for

trapping the active indicator inside the cells.

The cells are now ready for imaging.

Microscopy and Imaging Settings
Microscopy Setup:

Microscope: An inverted epifluorescence or confocal microscope equipped for live-cell

imaging.

Light Source: A broad-spectrum lamp (e.g., mercury or xenon arc lamp) or a laser line

suitable for excitation around 506 nm (e.g., 488 nm argon ion laser).

Filter Set: A standard FITC/GFP filter set is appropriate, with an excitation filter around

490/20 nm, a dichroic mirror around 510 nm, and an emission filter around 530/30 nm.

Objective Lens: A high numerical aperture (NA) oil or water immersion objective (e.g., 20x,

40x, or 63x) is recommended for optimal light collection and spatial resolution.

Detector: A sensitive camera, such as a cooled CCD, sCMOS, or a photomultiplier tube

(PMT) for confocal microscopy.

Image Acquisition Parameters:

Excitation Intensity: Use the lowest possible excitation light intensity to minimize

phototoxicity and photobleaching.
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Exposure Time: Adjust the exposure time to achieve a good signal-to-noise ratio without

saturating the detector.

Time-lapse Imaging: For dynamic studies, acquire images at a frame rate appropriate for the

biological process being investigated. For rapid calcium transients, faster acquisition rates

will be necessary.

Control Experiments: It is essential to perform control experiments to assess for any

potential artifacts, such as changes in fluorescence due to pH shifts or phototoxicity.

Signaling Pathways and Experimental Workflows
Glutamate-Induced Excitotoxicity Pathway
Calcium Green-5N AM is particularly well-suited for studying neuronal excitotoxicity, a process

characterized by excessive stimulation of glutamate receptors leading to a massive influx of

Ca²⁺ and subsequent neuronal cell death.

Excess Glutamate

NMDA Receptor Activation

Massive Ca²⁺ Influx

High Intracellular [Ca²⁺]

Mitochondrial Dysfunction

Enzyme Activation
(Proteases, Lipases)ROS Production

Neuronal Cell Death
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Click to download full resolution via product page

Caption: Glutamate-induced excitotoxicity signaling cascade.

General Experimental Workflow for Calcium Imaging
The following diagram outlines a typical workflow for a calcium imaging experiment using

Calcium Green-5N AM.

Cell Culture on
Imaging Substrate

Calcium Green-5N AM
Loading (30-60 min)

Wash to Remove
Extracellular Dye

De-esterification
(30 min)

Baseline Fluorescence
Recording

Cell Stimulation
(e.g., Agonist Addition)

Record Ca²⁺ Response

Data Analysis
(ΔF/F₀)

Click to download full resolution via product page

Caption: A typical workflow for calcium imaging experiments.
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Data Analysis
The change in intracellular calcium concentration is typically represented as the relative

change in fluorescence intensity (ΔF/F₀), where:

F is the fluorescence intensity at a given time point.

F₀ is the baseline fluorescence intensity before stimulation.

This ratiometric approach helps to normalize for variations in dye loading, cell thickness, and

illumination intensity.

Troubleshooting
Problem Possible Cause Suggested Solution

Low fluorescence signal

- Inefficient dye loading- Low

intracellular Ca²⁺ levels-

Photobleaching

- Optimize loading

concentration, time, and

temperature.- Ensure cells are

healthy and responsive.- Use a

positive control (e.g.,

ionomycin).- Reduce excitation

intensity and exposure time.

High background fluorescence

- Incomplete removal of

extracellular dye- Dye

compartmentalization

- Increase the number and

duration of washes.- Image

immediately after washing.-

Use probenecid to prevent dye

leakage.

Cell death or altered

morphology
- Dye toxicity- Phototoxicity

- Reduce dye concentration

and loading time.- Decrease

excitation light intensity and

exposure.

Rapid signal decay - Dye leakage from cells

- Add probenecid to the

imaging buffer.- Perform

experiments at a lower

temperature (if compatible with

the biological process).
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These application notes and protocols provide a comprehensive guide for the successful use of

Calcium Green-5N AM in microscopy and imaging studies of high-amplitude calcium signaling.

For optimal results, it is recommended to empirically determine the best conditions for your

specific cell type and experimental setup.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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